molecular formula C10H6BrF2N B2527866 7-Bromo-3-(difluoromethyl)quinoline CAS No. 1207747-91-8

7-Bromo-3-(difluoromethyl)quinoline

Cat. No. B2527866
CAS RN: 1207747-91-8
M. Wt: 258.066
InChI Key: XFCHZDIUMNTBBP-UHFFFAOYSA-N
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Description

7-Bromo-3-(difluoromethyl)quinoline is a compound that belongs to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their diverse biological activities and applications in medicinal chemistry. The presence of bromine and difluoromethyl groups on the quinoline core structure can potentially influence the chemical reactivity and physical properties of the molecule, making it a valuable intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of quinoline derivatives often involves palladium-catalyzed reactions, such as the Buchwald–Hartwig amination, followed by intramolecular Heck-type reactions . Additionally, one-pot synthesis methods have been described, which provide a convenient route to N-substituted quinoline derivatives, including those with bromo substituents . The synthesis of 7-bromo-3-(difluoromethyl)quinoline specifically is not detailed in the provided papers, but the methodologies described could potentially be adapted for its synthesis, considering the reactivity of bromo and difluoromethyl groups in similar quinoline compounds .

Molecular Structure Analysis

The molecular structure of quinoline derivatives can be elucidated using techniques such as single-crystal X-ray diffraction . This technique reveals the conformation of the quinoline ring system and the orientation of substituents, which is crucial for understanding the compound's reactivity and interaction with other molecules. The presence of a bromo group can facilitate further functionalization through cross-coupling reactions due to its leaving group ability .

Chemical Reactions Analysis

Quinoline derivatives with bromo substituents are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including Suzuki-Miyaura coupling, which is used to synthesize oligo(quinoline-2,3-diyl)s with helical structures . Bromination reactions of quinoline compounds can lead to the formation of multiple products, depending on the reaction conditions and the position of the bromine atom in the quinoline core .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-bromo-3-(difluoromethyl)quinoline would be influenced by the presence of the bromo and difluoromethyl groups. These substituents can affect the compound's boiling point, melting point, solubility, and density. The difluoromethyl group, in particular, could increase the lipophilicity of the molecule, which is an important factor in drug design. The crystal structure analysis provides insights into the molecule's conformation and potential intermolecular interactions, such as hydrogen bonding, which can influence its physical state and solubility .

Scientific Research Applications

Synthesis and Structural Elaboration

  • Synthetic Pathways : The synthesis of 7-Bromo-3-(difluoromethyl)quinoline derivatives involves carefully controlled conditions to condense Et 4,4,4-trifluoroacetoacetate with anilines, followed by cyclization to yield trifluoromethyl-quinolinones. These compounds can then undergo transformations to create various structurally diverse derivatives, demonstrating the flexibility of these compounds in synthetic organic chemistry (Lefebvre, Marull, & Schlosser, 2003).

  • Efficient Structural Elaboration : The acid-catalyzed cyclization-condensation between anilines and Et 4,4,4-trifluoroacetoacetate leads to the formation of 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, which can be further converted into 4-bromo-2-(trifluoromethyl)quinolines. This process exemplifies the structural versatility and the potential for generating a wide range of functionalized products (Marull & Schlosser, 2003).

Bioimaging and Pharmaceutical Applications

  • Bioimaging Applications : Quinoline derivatives, including those synthesized from 7-Bromo-3-(difluoromethyl)quinoline, have been utilized as bioimaging agents. A catalyst-free synthesis of 2,4-disubstituted 7-aminoquinolines with high selectivity and good yields has been reported. These compounds exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts, making them suitable for live-cell imaging. Specifically, some derivatives can target the Golgi apparatus in various cell lines, highlighting their potential as low-cost, Golgi-localized probes (Chen et al., 2019).

  • Antimicrobial and Antimalarial Agents : Novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. These studies demonstrate the potential of 7-Bromo-3-(difluoromethyl)quinoline derivatives in the development of new therapeutic agents (Parthasaradhi et al., 2015).

Material Science and Chemistry

  • Synthesis of Dihydropyrrolophenanthridine Derivatives : The cross-coupling of bromo(iso)quinoline to 1,6-diynes has been established, leading to the synthesis of rare 7,11-diphenyl-9,10-dihydro-8H-pyrrolo[3,4-j]phenanthridine derivatives through regioselective C–H functionalization in one step. This showcases the utility of 7-Bromo-3-(difluoromethyl)quinoline derivatives in the synthesis of complex molecular structures, potentially useful in various applications including material science and organic electronics (Hu et al., 2012).

Safety and Hazards

The safety information for “7-Bromo-3-(difluoromethyl)quinoline” indicates that it should be handled with caution. The compound has a GHS pictogram with a signal word of “Warning”. Precautionary statements include avoiding ingestion and inhalation, avoiding dust formation, and keeping containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

7-bromo-3-(difluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2N/c11-8-2-1-6-3-7(10(12)13)5-14-9(6)4-8/h1-5,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCHZDIUMNTBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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